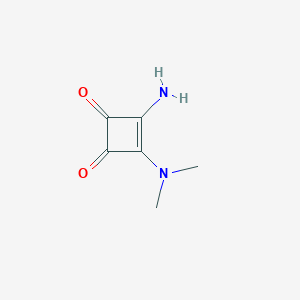

3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione

Descripción general

Descripción

3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . This compound is known for its unique structure, which includes a cyclobutene ring with amino and dimethylamino substituents. It has significant potential in various scientific research fields due to its interesting chemical properties and reactivity.

Métodos De Preparación

The synthesis of 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with amines. One common method includes the reaction of squaric acid with dimethylamine and ammonia under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Análisis De Reacciones Químicas

3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Smooth Muscle Disorders

One of the primary applications of 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione is its potential use in treating smooth muscle disorders. The compound acts as a potassium channel modulator, which can influence smooth muscle contraction. This mechanism is beneficial for conditions such as:

- Asthma : Modulating airway smooth muscle contraction.

- Irritable Bowel Syndrome : Alleviating symptoms through relaxation of intestinal muscles.

- Congestive Heart Failure : Reducing cardiac workload by affecting vascular smooth muscle tone.

Research indicates that compounds with similar structures have demonstrated efficacy in these areas, suggesting that this compound may have comparable effects .

Cancer Research

Preliminary studies suggest that derivatives of this compound could serve as probes in cancer research. Investigations into its effects on metabolic pathways related to tumor growth have shown promise. The ability to inhibit specific enzymatic activities relevant to cancer metabolism highlights its potential utility in oncology .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant inhibition of certain enzymatic activities relevant to cancer metabolism. For instance, studies have shown a reduction in the activity of key metabolic enzymes when treated with this compound .

Animal Models

In vivo studies using animal models have indicated that administration of this compound can lead to reduced symptoms in models of asthma and other smooth muscle-related disorders. The modulation of potassium channels appears to be a critical mechanism behind these effects .

Mecanismo De Acción

The mechanism of action of 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π stacking interactions with these targets, leading to changes in their activity and function . These interactions are crucial for the formation of supramolecular assemblies in the solid state .

Comparación Con Compuestos Similares

Similar compounds to 3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione include:

3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione: This compound has a similar cyclobutene ring structure but with a propylamino group instead of a dimethylamino group.

3,4-Bis(dimethylamino)cyclobut-3-ene-1,2-dione: This compound has two dimethylamino groups attached to the cyclobutene ring.

3-Amino-4-(3-hydroxypropylamino)cyclobut-3-ene-1,2-dione: This compound includes a hydroxypropylamino group, adding hydroxyl functionality to the structure.

Actividad Biológica

3-Amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione, a derivative of cyclobutene diones, has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including antimicrobial and anticancer research, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a cyclobutene core with amino and dimethylamino substituents. This unique configuration contributes to its biological activity by facilitating interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is known to inhibit certain enzymes that are crucial for pathogen survival, thereby exhibiting antimicrobial properties. Additionally, it may modulate potassium channels, which is significant for treating disorders related to smooth muscle contraction .

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

| Pathogen Type | Pathogen Name | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| Gram-positive | Staphylococcus aureus | 20 | 6.25 |

| Gram-negative | Escherichia coli | 22 | 12.5 |

| Fungal | Candida albicans | 18 | 15 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Initial screenings conducted by the National Cancer Institute indicated modest cytotoxic effects against various cancer cell lines, including HeLa cells. However, further optimization and studies are required to enhance its efficacy.

Study on Antileishmanial Activity

A study published in bioRxiv examined the antileishmanial activity of derivatives related to this compound. The findings suggested that modifications in the molecular structure could significantly enhance activity against Leishmania species. The study emphasized the importance of structural optimization in drug design .

Potassium Channel Modulation

Another significant aspect of this compound's biological activity is its role in potassium channel modulation. Research indicates that it can affect smooth muscle contraction, which is beneficial for treating conditions like asthma and urinary incontinence . The modulation of ATP-sensitive potassium channels has been highlighted as a therapeutic target.

Propiedades

IUPAC Name |

3-amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8(2)4-3(7)5(9)6(4)10/h7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEUDNVBUBDBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=O)C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162362-86-9 | |

| Record name | 3-amino-4-(dimethylamino)cyclobut-3-ene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.